![molecular formula C18H18N4 B5623987 3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5623987.png)

3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of 3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile and related compounds involves multiple strategies. One method described the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate, leading to the formation of tricyclic compounds, which could then be transformed into various derivatives through reactions like Vilsmeier-Haack formylation and chlorination with phosphorus oxychloride (Rida et al., 1988). Another approach employed a one-pot, four-component reaction for generating polysubstituted pyrido[1,2-a]benzimidazole derivatives from pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde, showcasing the diversity in synthetic methodologies (Yan et al., 2009).

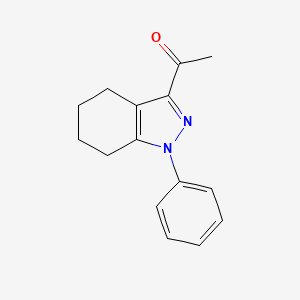

Molecular Structure Analysis The molecular structure and reactivity of pyrido[1,2-a]benzimidazole derivatives have been extensively studied. X-ray crystallography and various spectroscopic methods (NMR, MS, IR) are commonly used for characterization, revealing the planarity of these molecules and their potential for forming intermolecular hydrogen bonds and π–π aromatic interactions, which are crucial for their physical and chemical properties (Perin et al., 2011).

Chemical Reactions and Properties Pyrido[1,2-a]benzimidazole derivatives undergo various chemical reactions, offering a rich chemistry for further functionalization and application in diverse fields. For instance, the direct copper-catalyzed amination has been highlighted as a pivotal method for introducing substituents into the benzene ring of pyrido[1,2-a]benzimidazoles, showcasing the compound's versatility in chemical reactions (Masters et al., 2011).

Physical Properties Analysis The optical properties, such as UV–vis absorption and fluorescence, of pyrido[1,2-a]benzimidazole derivatives have been extensively studied. These compounds exhibit distinct absorption peaks in acetonitrile and display blue-green emissions in dilute solutions, with high quantum yields of fluorescence. These properties are influenced by substituents and the extended π-conjugated system, making them relevant for applications in materials science and as fluorescent probes (Yang et al., 2011).

Chemical Properties Analysis The chemical properties of pyrido[1,2-a]benzimidazole derivatives are diverse, enabling their use in various applications. They can act as fluorescent probes for DNA detection, influenced by their ability to form weak intermolecular hydrogen bonds and π–π aromatic interactions. This characteristic, combined with their fluorescence properties, underscores their potential in biochemical and medicinal applications (Perin et al., 2011).

Propiedades

IUPAC Name |

3-methyl-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-13-11-17(21-9-5-2-6-10-21)22-16-8-4-3-7-15(16)20-18(22)14(13)12-19/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBHLSXKUMTLQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCCC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(3-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5623907.png)

![N-methyl-5-oxo-N-[2-(phenylthio)ethyl]-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623913.png)

![N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B5623940.png)

![5-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5623949.png)

![N-[4-(methylthio)phenyl]-3-oxobutanamide](/img/structure/B5623950.png)

![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]phenol](/img/structure/B5623951.png)

![3-(3-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-oxopropyl)pyridine](/img/structure/B5623952.png)

![1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5623960.png)

![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5623963.png)

![[(3aS*,10aS*)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5623974.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5623980.png)

![N-[2-(methylsulfonyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B5623982.png)